molecular formula C22H24N4O3 B2862258 2-(4-acetamidophenyl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide CAS No. 1798461-19-4

2-(4-acetamidophenyl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Cat. No.: B2862258
CAS No.: 1798461-19-4
M. Wt: 392.459
InChI Key: XKBRLCINFHEQNS-UHFFFAOYSA-N
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Description

The compound “2-(4-acetamidophenyl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups, including an acetamidophenyl group, a benzo[d]oxazol group, and a pyrrolidin group . These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide groups might participate in hydrolysis or condensation reactions, while the benzo[d]oxazol group might undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide groups, while its melting point and boiling point would depend on the size and shape of the molecule .

Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

The compound 2-(4-acetamidophenyl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide, similar to related compounds explored in pharmacological research, has potential applications in treating various disorders. For instance, a related compound, PF-04455242, a κ-opioid receptor (KOR) antagonist, shows potential for treating depression and addiction disorders. It demonstrated antidepressant-like efficacy and could attenuate stress-induced behaviors, suggesting that compounds with similar mechanisms could have therapeutic potential in similar areas (Grimwood et al., 2011).

Antimicrobial Activity

Compounds with structural similarities to this compound have been explored for their antimicrobial properties. Novel sulphonamide derivatives displayed good antimicrobial activity, offering insights into the potential antimicrobial applications of related compounds (Fahim & Ismael, 2019).

Antitumor and Anticancer Potential

Research into related compounds has shown potential antitumor and anticancer applications. For example, derivatives of benzothiazole, which shares structural motifs with the compound of interest, were evaluated against human tumor cell lines, showing promising antitumor activity. This suggests that this compound may also have potential for development into anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Synthesis and Characterization of Related Compounds

The synthesis and characterization of related compounds provide valuable insights into the chemical properties and potential applications of this compound. Studies on the synthesis of novel imines and thiazolidinones from related acetamide derivatives have shown significant antimicrobial activity, suggesting a pathway for the synthesis of potentially active biological compounds (Fuloria et al., 2009).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could include in vitro studies, in vivo studies, and eventually clinical trials if the compound shows promise as a therapeutic agent .

Properties

IUPAC Name

2-(4-acetamidophenyl)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-15(27)24-17-10-8-16(9-11-17)13-21(28)23-14-18-5-4-12-26(18)22-25-19-6-2-3-7-20(19)29-22/h2-3,6-11,18H,4-5,12-14H2,1H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBRLCINFHEQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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